Naxifylline
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Overview
Description
Naxifylline, also known as CVT 124 or BG 9719, is a small molecule diuretic that belongs to a new class of potent and highly selective adenosine A1 receptor antagonists. It was discovered at the University of Florida and is primarily used for the treatment of edema associated with congestive heart failure. This compound is recognized for its high selectivity towards the adenosine A1 receptor, making it one of the most potent antagonists in its class .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naxifylline involves multiple steps, starting with the preparation of the core xanthine structure. The key steps include:
Formation of the xanthine core: This is typically achieved through the condensation of a purine derivative with an appropriate aldehyde or ketone.
Introduction of the norbornyl group: This step involves the addition of a norbornyl moiety to the xanthine core, which is crucial for the compound’s selectivity towards the adenosine A1 receptor.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Naxifylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different functional groups onto the this compound molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized this compound analogs .
Scientific Research Applications
Naxifylline has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the structure-activity relationships of adenosine receptor antagonists.
Biology: It is used to investigate the role of adenosine receptors in various physiological processes.
Medicine: this compound is being explored for its potential therapeutic applications in conditions such as congestive heart failure and renal dysfunction.
Industry: The compound is used in the development of new diuretic drugs and as a reference standard in pharmaceutical research .
Mechanism of Action
Naxifylline exerts its effects by selectively antagonizing the adenosine A1 receptor. This receptor is involved in regulating renal function and fluid balance. By blocking the adenosine A1 receptor, this compound promotes urine output and prevents the decline in renal function observed with diuretic therapy. The molecular targets and pathways involved include the adenosine A1 receptor and associated signaling pathways that regulate renal hemodynamics and natriuresis .
Comparison with Similar Compounds
Naxifylline is unique due to its high selectivity and potency towards the adenosine A1 receptor. Similar compounds include:
Compared to these compounds, this compound exhibits higher selectivity and potency, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
166374-49-8 |
---|---|
Molecular Formula |
C18H24N4O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
8-[(1S,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10+,11+,13-,14+/m1/s1 |
InChI Key |
OQCJPFYWFGUHIN-GJKBLCTNSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3C[C@H]4C[C@@H]3[C@H]5[C@@H]4O5 |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5 |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,3-dipropyl-8-(2-(5,6-epoxy)norbornyl)xanthine 1,3-ENX Adentri BG 9719 BG-9719 BG9719 CVT 124 CVT-124 ENX cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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